3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a thioxo group and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with appropriate ketones. One common method is the reaction of tetracyanoethylene with ketones in the presence of a catalytic amount of hydrochloric acid in 1,4-dioxane . This method is widely used due to its general applicability and the ability to introduce aromatic substituents.
Industrial Production Methods
Industrial production of this compound may involve solvent-free conditions to conform to green chemistry principles. This approach avoids the use of toxic solvents and ensures high conversion rates . The reaction conditions are optimized to achieve high yields, typically ranging from 84% to 98%.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines, alcohols, and thiols react with the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like ammonia, primary amines, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amines, and oxo derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential antiproliferative activity against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a pharmacophoric agent in drug development.
Industry: It is used in the production of materials with unique properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile involves the alkylation of nucleophilic regions of DNA, leading to the inhibition of cell proliferation . The compound’s multiple nitrile groups enhance its reactivity, allowing it to form stable complexes with nitrogenous bases in DNA, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxoalkane-1,1,2,2-tetracarbonitriles: These compounds share a similar tetracarbonitrile structure and are used in the synthesis of heterocyclic systems.
Cyclobutane-1,1,2,2-tetracarbonitriles: These compounds also contain multiple nitrile groups and exhibit similar reactivity.
Uniqueness
3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile is unique due to the presence of the thioxo group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C11H10N4S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-ethyl-4-sulfanylidenepentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H10N4S/c1-3-10(8(2)16)11(6-14,7-15)9(4-12)5-13/h9-10H,3H2,1-2H3 |
InChI Key |
IGXOYQVLQSGOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=S)C)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.